molecular formula C17H18N2O4 B4307112 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid

Cat. No. B4307112
M. Wt: 314.34 g/mol
InChI Key: PZUINVKINWOSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid, also known as AMPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in 1972 and has been used in scientific research to study the mechanisms of inflammation and pain.

Mechanism of Action

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid works by inhibiting the activity of COX and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. By blocking the production of these mediators, 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and to have a protective effect on the gastrointestinal tract. However, the exact biochemical and physiological effects of 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid are still not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation is that the effects of 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid may vary depending on the animal model used and the dose administered.

Future Directions

There are several future directions for the use of 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid in scientific research. One area of interest is the development of more selective COX inhibitors, which could have fewer side effects than current NSAIDs. Another area of interest is the use of 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, the use of 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid in the treatment of other conditions, such as cancer and Alzheimer's disease, is also an area of ongoing research.

Scientific Research Applications

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid has been widely used in scientific research to study the mechanisms of inflammation and pain. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the production of inflammatory mediators.

properties

IUPAC Name

3-(4-methoxyphenyl)-3-(phenylcarbamoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-23-14-9-7-12(8-10-14)15(11-16(20)21)19-17(22)18-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUINVKINWOSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-3-[(phenylcarbamoyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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